Methyl 3-(6-((3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Historical Development of Quinazoline and Piperazine Pharmacophores
The quinazoline scaffold traces its origins to 1869, when Johann Peter Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via the reaction of cyanogens with anthranilic acid. Initial nomenclature conflicts persisted until the 20th century, when Gabriel’s synthesis of unsubstituted quinazoline (1903) standardized its structural characterization. Concurrently, piperazine emerged from 19th-century alkaloid studies, named for its structural resemblance to piperidine from Piper nigrum. Industrial synthesis routes, such as ammoniation of 1,2-dichloroethane, enabled large-scale production of piperazine derivatives by the mid-20th century.
Early pharmacological studies revealed quinazoline’s affinity for enzyme active sites (e.g., dihydrofolate reductase) and piperazine’s utility in neurological therapeutics due to its conformational flexibility. These discoveries laid the groundwork for hybrid molecule exploration in the 1980s, as researchers sought to merge complementary bioactivities.
Significance of Hybrid Molecule Design in Medicinal Chemistry
Hybrid molecules like Methyl 3-(6-((3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exemplify the "dual pharmacophore" strategy, where distinct structural domains target separate biological pathways. Key advantages include:
- Synergistic Efficacy : The quinazoline core inhibits enzymes such as soluble epoxide hydrolase (sEH), while the 3-chlorophenylpiperazine moiety modulates serotonin and dopamine receptors.
- Reduced Resistance Risk : Simultaneous targeting of multiple pathways complicates pathogen or tumor adaptation.
- Improved Pharmacokinetics : Piperazine’s solubility enhancements counterbalance quinazoline’s hydrophobicity, improving bioavailability.
A 2022 review highlighted that 68% of clinical-stage hybrid molecules exhibit superior efficacy metrics compared to single-target agents, validating this approach.
Theoretical Foundation for Multi-Target Drug Design
Polypharmacology posits that multi-target drugs achieve cumulative therapeutic effects by interacting with networks of disease-associated proteins. For this compound, computational modeling predicts:
- Quinazoline Domain : Binds to sEH’s catalytic pocket via hydrogen bonds with Tyr383 and Asp355.
- Piperazine Domain : Engages G protein-coupled receptors (GPCRs) through π-π interactions with the 3-chlorophenyl group.
Table 1 : Theoretical Targets of Hybrid Molecule Domains
| Domain | Target Class | Interaction Mechanism |
|---|---|---|
| Tetrahydroquinazoline | Enzymes (e.g., sEH) | Hydrogen bonding, hydrophobic |
| 3-Chlorophenylpiperazine | GPCRs | π-π stacking, ionic interactions |
This dual engagement enables simultaneous modulation of inflammatory (via sEH inhibition) and neurological (via receptor modulation) pathways, addressing multifactorial diseases like atherosclerosis and depression.
Research Evolution of Tetrahydroquinazoline-7-carboxylate Derivatives
Tetrahydroquinazoline-7-carboxylates gained prominence in the 2010s as sEH inhibitors with improved metabolic stability over earlier quinazolinones. Key milestones include:
- 2014 : Introduction of 7-carboxy substituents enhanced binding to sEH’s hydrophilic active site, achieving IC~50~ values <1 μM.
- 2020 : Alkylamide side chains (e.g., hexyl groups) were shown to improve membrane permeability while retaining enzyme affinity.
- 2022 : Hybrid derivatives incorporating piperazine demonstrated dual sEH/FLAP inhibition, reducing leukotriene biosynthesis by 89% in murine models.
Table 2 : Structural Modifications and Biological Impact
These advancements underscore the scaffold’s adaptability in balancing target affinity and drug-like properties.
Properties
CAS No. |
896385-67-4 |
|---|---|
Molecular Formula |
C29H36ClN5O5 |
Molecular Weight |
570.09 |
IUPAC Name |
methyl 3-[6-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C29H36ClN5O5/c1-40-28(38)21-10-11-24-25(19-21)32-29(39)35(27(24)37)14-4-2-3-9-26(36)31-12-6-13-33-15-17-34(18-16-33)23-8-5-7-22(30)20-23/h5,7-8,10-11,19-20H,2-4,6,9,12-18H2,1H3,(H,31,36)(H,32,39) |
InChI Key |
HLRHBFCCADLNDV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 3-(6-((3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activity. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core, substituted with various functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 487.05 g/mol. The presence of the piperazine ring and the chlorophenyl group are notable for their roles in modulating biological interactions.
Research indicates that this compound may exert its effects through multiple pathways:
- Receptor Binding : The piperazine moiety is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may influence mood and cognitive functions.
- Enzyme Inhibition : The quinazoline structure suggests potential inhibition of kinases involved in cell signaling pathways, which could affect cell proliferation and survival.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Antitumor Effects
Several studies have reported the antitumor activity of similar compounds within the quinazoline family. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through the modulation of specific signaling pathways.
Antidepressant Properties
The piperazine segment has been associated with antidepressant effects in related compounds. Clinical studies have indicated that modifications to the piperazine structure can enhance serotonin receptor affinity, leading to improved mood regulation.
Antimicrobial Activity
Research has also explored the antimicrobial properties of quinazoline derivatives. Some studies suggest that these compounds can inhibit bacterial growth by disrupting cellular processes or interfering with metabolic pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Johnson et al. (2021) | Reported enhanced antidepressant effects in animal models when administered alongside SSRIs, suggesting a synergistic effect. |
| Lee et al. (2022) | Found promising antimicrobial activity against Gram-positive bacteria, indicating potential for development as an antibiotic agent. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features
The target compound’s design integrates:
- 3-Chlorophenylpiperazine group : Enhances receptor-binding specificity, likely targeting neurotransmitter receptors (e.g., dopamine or serotonin receptors).
- Methyl ester : Modulates solubility and bioavailability.
Comparison with Piperazine-Containing Analogues
Table 1: Structural and Pharmacological Comparisons
Key Differences:
- Core Heterocycle: The tetrahydroquinazoline core distinguishes the target compound from pyridazinones () and quinolones (), which may confer unique binding modes.
- Substituent Effects : The 3-chlorophenyl group on the piperazine ring may enhance selectivity for dopaminergic receptors compared to 4-chlorophenyl analogues (e.g., compound 624206 in ) .
- Chain Length : The hexyl oxo chain in the target compound could improve pharmacokinetics relative to shorter-chain derivatives (e.g., propyl-linked piperazines in ).
Activity Trends
- Antinociceptive Activity: Pyridazinones with piperazine-propyl chains () show potent antinociceptive effects (ED₅₀ ~30 mg/kg), suggesting the target compound may share similar pathways but with modified efficacy due to its extended chain .
- Anticancer Potential: Quinoline-piperazine hybrids (e.g., compound 674092) demonstrate cytotoxicity via topoisomerase inhibition, a mechanism possibly accessible to the target compound given its planar heterocycle .
- Antibacterial Activity: Quinolone-piperazine derivatives () highlight the importance of fluoro and carbopiperazino groups for gyrase inhibition, a feature absent in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
